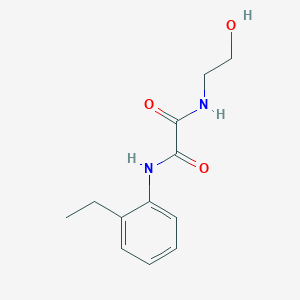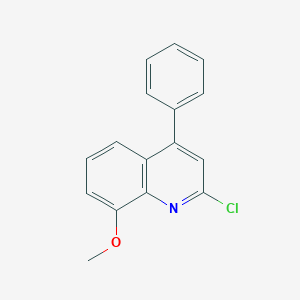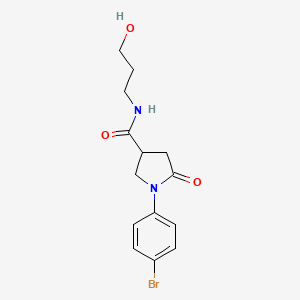
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide, commonly known as EEHA, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA is a member of the class of molecules known as hydroxamic acids, which are known for their ability to chelate metal ions and inhibit enzymes that require metal cofactors.
Wirkmechanismus
The mechanism of action of EEHA involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This alteration in gene expression has been shown to have anti-cancer and anti-inflammatory effects. Additionally, EEHA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects
EEHA has been shown to have a variety of biochemical and physiological effects. In cancer cells, EEHA has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In inflammation, EEHA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. Additionally, EEHA has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
EEHA has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit HDACs and MMPs. However, EEHA also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on EEHA. One area of interest is the development of EEHA analogs that have increased potency and selectivity for HDACs and MMPs. Additionally, there is interest in studying the potential therapeutic applications of EEHA in other diseases, such as neurological disorders and viral infections. Finally, there is interest in studying the potential toxicity of EEHA and developing strategies to mitigate any potential adverse effects.
Conclusion
In conclusion, EEHA is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. EEHA has been shown to inhibit the activity of HDACs and MMPs, leading to anti-cancer, anti-inflammatory, and cardioprotective effects. While there are some limitations to using EEHA in lab experiments, there is significant interest in studying its potential therapeutic applications in a variety of diseases.
Synthesemethoden
EEHA can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with ethyl 2-bromoacetate to form the intermediate ethyl 2-(2-ethylphenylamino)acetate. This intermediate is then reacted with hydroxylamine hydrochloride to form the hydroxamic acid EEHA. The synthesis of EEHA has been optimized to yield high purity and high yield, making it an attractive molecule for scientific research.
Wissenschaftliche Forschungsanwendungen
EEHA has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and cardiovascular disease. EEHA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and regulation. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, making them an attractive target for drug development.
Eigenschaften
IUPAC Name |
N'-(2-ethylphenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-9-5-3-4-6-10(9)14-12(17)11(16)13-7-8-15/h3-6,15H,2,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBXGSWOKFZOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N'-(2-hydroxyethyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4966897.png)

![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)
![1-[benzyl(phenyl)amino]-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4966936.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)
![2-(4-fluorophenyl)-4-methyl-4H-pyrrolo[1,2-a]benzimidazole](/img/structure/B4966983.png)

![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)